(E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N''-(4-NITROBENZENESULFONYL)GUANIDINE
Description
(E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy and methyl groups, and a guanidine moiety linked to a nitrobenzenesulfonyl group
Properties
IUPAC Name |
1-(6-methoxy-4-methylquinazolin-2-yl)-2-(4-nitrophenyl)sulfonylguanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O5S/c1-10-14-9-12(28-2)5-8-15(14)20-17(19-10)21-16(18)22-29(26,27)13-6-3-11(4-7-13)23(24)25/h3-9H,1-2H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHJFSSWUFTYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)NC(=NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])/N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE typically involves multi-step organic reactions. The initial step often includes the formation of the quinazoline core, followed by the introduction of methoxy and methyl substituents. The guanidine moiety is then introduced through a nucleophilic substitution reaction, and the final step involves the attachment of the nitrobenzenesulfonyl group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents on the quinazoline core or the guanidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with unique properties. Its structural features could contribute to the design of advanced materials for applications in electronics, coatings, and other fields.
Mechanism of Action
The mechanism of action of (E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE involves its interaction with specific molecular targets. The quinazoline core and the guanidine moiety are likely to play key roles in binding to these targets, while the nitrobenzenesulfonyl group may contribute to the compound’s overall activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE include other quinazoline derivatives and guanidine-containing molecules. Examples include:
- Quinazoline-based kinase inhibitors
- Guanidine derivatives with bioactive properties
Uniqueness
What sets (E)-N-(6-METHOXY-4-METHYLQUINAZOLIN-2-YL)-N’'-(4-NITROBENZENESULFONYL)GUANIDINE apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
